molecular formula C5H5Cl2N3 B12975657 3,6-Dichloro-5-methylpyridazin-4-amine

3,6-Dichloro-5-methylpyridazin-4-amine

Cat. No.: B12975657
M. Wt: 178.02 g/mol
InChI Key: JRENWYSWHXMJIR-UHFFFAOYSA-N
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Description

3,6-Dichloro-5-methylpyridazin-4-amine is a chemical compound with the molecular formula C5H5Cl2N3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-5-methylpyridazin-4-amine typically involves the chlorination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by amination. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-5-methylpyridazin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or potassium thiolate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, pyridazinones, and other heterocyclic compounds.

Scientific Research Applications

3,6-Dichloro-5-methylpyridazin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-5-methylpyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloro-4-methylpyridazine
  • 6-Chloro-4-methylpyridazin-3-amine
  • 3,6-Dichloro-N-methylpyridazin-4-amine

Uniqueness

3,6-Dichloro-5-methylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and methyl groups influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H5Cl2N3

Molecular Weight

178.02 g/mol

IUPAC Name

3,6-dichloro-5-methylpyridazin-4-amine

InChI

InChI=1S/C5H5Cl2N3/c1-2-3(8)5(7)10-9-4(2)6/h1H3,(H2,8,9)

InChI Key

JRENWYSWHXMJIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN=C1Cl)Cl)N

Origin of Product

United States

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